molecular formula C13H22N4O7S B157255 (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 125974-20-1

(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B157255
CAS No.: 125974-20-1
M. Wt: 378.4 g/mol
InChI Key: NXPNXQKWYNRVBX-YUMQZZPRSA-N
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Description

(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes amino, carbamoyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps. One common method includes the use of amino acids as starting materials, followed by a series of protection and deprotection steps to introduce the desired functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metals.

Biology

In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other proteins. It may also be used in the development of biosensors and other analytical tools.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for drug development or as a model compound for studying disease mechanisms.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and peptides with carbamoyl and sulfanyl groups. Examples include:

  • (2S)-2-Amino-4-(((1S)-1-(carbamoylmethylcarbamoyl)-2-(carbamoylsulfanyl)ethyl)carbamoyl)butanoic acid
  • (2S)-2-Amino-4-(((1S)-1-(methylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid

Uniqueness

What sets (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

125974-20-1

Molecular Formula

C13H22N4O7S

Molecular Weight

378.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H22N4O7S/c1-15-13(23)25-6-8(11(20)16-5-10(19)24-2)17-9(18)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,23)(H,16,20)(H,17,18)(H,21,22)/t7-,8-/m0/s1

InChI Key

NXPNXQKWYNRVBX-YUMQZZPRSA-N

Isomeric SMILES

CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N

SMILES

CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N

Canonical SMILES

CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N

sequence

XXG

Synonyms

S-(N-METHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER

Origin of Product

United States

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